molecular formula C41H59N7O7 B12774292 Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp CAS No. 134458-76-7

Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp

Cat. No.: B12774292
CAS No.: 134458-76-7
M. Wt: 761.9 g/mol
InChI Key: MULWYLFLHDMZRF-OVUDBSIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” is a complex organic compound that is a peptide or peptidomimetic. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound likely has specific applications in scientific research, particularly in fields like biochemistry, pharmacology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” would involve the stepwise assembly of its amino acid components. This process typically includes:

    Solid-phase peptide synthesis (SPPS): A common method where the peptide chain is assembled on a solid resin support.

    Solution-phase synthesis: Another method where the peptide is synthesized in solution.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:

    Automated peptide synthesizers: Machines that automate the repetitive steps of peptide synthesis.

    Purification: Techniques like high-performance liquid chromatography (HPLC) to purify the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target specific functional groups within the compound.

    Substitution: Substitution reactions might occur at various positions in the peptide chain.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Peptide research: Understanding the structure and function of peptides.

    Catalysis: Peptides can act as catalysts in certain chemical reactions.

Biology

    Protein interactions: Studying how peptides interact with proteins and other biomolecules.

    Cell signaling: Investigating the role of peptides in cellular communication.

Medicine

    Drug development: Peptides are often explored as potential therapeutic agents.

    Diagnostics: Peptides can be used in diagnostic assays and imaging.

Industry

    Biotechnology: Peptides are used in various biotechnological applications.

    Agriculture: Certain peptides have applications in crop protection and enhancement.

Mechanism of Action

The mechanism of action for “Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” would involve its interaction with specific molecular targets. This could include:

    Binding to receptors: Peptides often exert their effects by binding to specific receptors on cell surfaces.

    Enzyme inhibition: Some peptides act by inhibiting the activity of enzymes.

    Signal transduction: Peptides can modulate signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Other peptides: Such as insulin, glucagon, and oxytocin.

    Peptidomimetics: Compounds that mimic the structure and function of peptides.

Uniqueness

“Poa-His-Cha-psi(CH(OH)CH(OH))-Val-Ile-Amp” may have unique structural features or biological activities that distinguish it from other peptides. Its specific sequence and functional groups could confer unique properties, such as increased stability or enhanced binding affinity.

Properties

CAS No.

134458-76-7

Molecular Formula

C41H59N7O7

Molecular Weight

761.9 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C41H59N7O7/c1-5-27(4)36(41(54)44-23-29-16-12-13-19-43-29)48-40(53)35(26(2)3)38(51)37(50)32(20-28-14-8-6-9-15-28)47-39(52)33(21-30-22-42-25-45-30)46-34(49)24-55-31-17-10-7-11-18-31/h7,10-13,16-19,22,25-28,32-33,35-38,50-51H,5-6,8-9,14-15,20-21,23-24H2,1-4H3,(H,42,45)(H,44,54)(H,46,49)(H,47,52)(H,48,53)/t27-,32-,33-,35+,36-,37+,38+/m0/s1

InChI Key

MULWYLFLHDMZRF-OVUDBSIZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC=C4)O)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.